Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate
Description
Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a 2-furyl group at position 2, a methyl group at position 5, and an ethyl ester at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 2-(furan-2-yl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-3-14-11(13)9-7(2)16-10(12-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3 |
InChI Key |
IUCRMKYAYKMXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=CO2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furyl methyl ketone with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield reduced oxazole derivatives.
Substitution: Both the furan and oxazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted furans and oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Applications
Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate finds applications in various fields:
- Medicinal Chemistry: Oxazole derivatives, including this compound, are utilized as building blocks for synthesizing more complex molecules with potential therapeutic applications.
- Interaction Studies: This compound is used in studies to understand its binding affinity with biological targets, such as enzymes or receptors, to explore its mechanism of action and therapeutic potential. Investigations might explore how this compound interacts with DNA or specific proteins involved in cellular signaling pathways.
Structural Analogues
Several compounds share structural similarities with Mthis compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 5-Methylisoxazole-4-carboxylate | Contains an isoxazole ring | Known for anti-inflammatory properties |
| This compound | Ethyl group instead of methyl | Enhanced solubility properties |
| Methyl 4-Methylisoxazole-3-carboxylate | Isomeric form with different positioning | Exhibits distinct biological activity |
These compounds highlight the diversity within oxazole derivatives while emphasizing the unique structural features of Mthis compound that may contribute to its specific biological activities and applications.
Related Research
Other research has explored related compounds, such as:
- Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate: This compound has shown hypolipidemic activity in rats, reducing serum cholesterol and triglyceride levels . It also inhibits platelet aggregation . Metabolism studies in rats, rabbits, and dogs showed that the first metabolic reaction is hydrolysis of the ester linkage, followed by glucuronidation and ring cleavage of the furan group .
- 4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester: This compound exhibits biological activity as an inhibitor of heat shock proteins, potentially leading to apoptosis in cancer cells. It also has antimicrobial and anti-inflammatory properties.
Summary
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Pyrimidine derivatives (e.g., Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-pyrimidine-5-carboxylate) expand π-conjugation, which may improve interactions with aromatic residues in enzymes .
Substituent Impact :
- 2-Furyl vs. Azetidin-1-yl : The 2-furyl group provides aromaticity and moderate electron-donating effects, whereas azetidin-1-yl (a strained four-membered amine ring) may enhance solubility or modulate receptor affinity .
- Chloro/Trifluoromethyl Groups : These electron-withdrawing substituents (e.g., in Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate) increase lipophilicity (logP) and metabolic stability, critical for blood-brain barrier penetration .
Physicochemical Properties
- Lipophilicity : The ethyl ester group at position 4 contributes to moderate lipophilicity, comparable to Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate but lower than trifluoromethyl-substituted analogues .
- Hydrogen Bonding : The 2-furyl group may participate in weak hydrogen bonding, as seen in crystallographic studies of Ethyl 4-(furan-2-yl)-6-methylpyrimidine-5-carboxylate .
Biological Activity
Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate is a compound belonging to the oxazole derivatives class, known for its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological activity, synthesis, and implications in medicinal chemistry, drawing from various research findings.
Chemical Structure and Properties
This compound features a unique oxazole structure, incorporating both a furan ring and a carboxylate group. The molecular formula is . The presence of the ethyl group at the 2-position enhances its solubility and reactivity compared to its methyl counterpart, Mthis compound.
Biological Activity
1. Antimicrobial Properties
Research indicates that oxazole derivatives exhibit significant antimicrobial activity. This compound has shown potential in inhibiting bacterial growth, particularly against Gram-positive bacteria. Studies have demonstrated that compounds with similar structures can interfere with quorum sensing mechanisms in bacteria, leading to reduced virulence and biofilm formation .
2. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Compounds within this class have been investigated for their ability to modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and asthma . Specifically, the interaction of this compound with inflammatory mediators could provide insights into its therapeutic applications.
3. Enzyme Inhibition
this compound may act as an inhibitor for various enzymes involved in metabolic pathways. Preliminary studies suggest that it could inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation . Such inhibition could position this compound as a candidate for treating gout and related disorders.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules with minimal waste. Common methods include:
- Condensation Reactions : Utilizing furfural and ethyl acetoacetate under acidic conditions.
- Cyclization Techniques : Employing base-catalyzed cyclization to form the oxazole ring.
Research Findings
A summary of notable research findings related to this compound is presented in the table below:
Case Studies
Case Study 1: Antimicrobial Activity Assessment
In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Streptococcus pneumoniae, suggesting its viability as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism Exploration
In vivo studies were conducted to assess the anti-inflammatory effects of this compound in rat models suffering from induced arthritis. The compound demonstrated a significant reduction in swelling and inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
